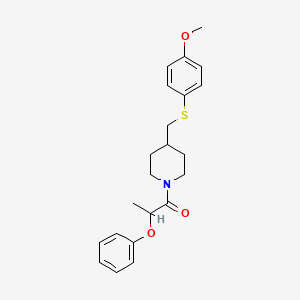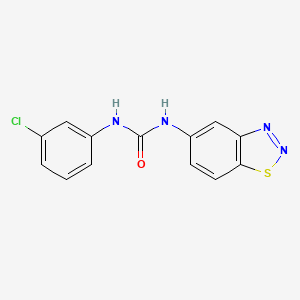
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea (BTU) is a novel heterocyclic compound with a wide range of potential applications in scientific research. BTU is an organic compound that belongs to the family of nitrobenzothiadiazoles, which are known for their ability to act as effective inhibitors of a variety of enzymes. BTU has been extensively studied in recent years due to its potential to act as a therapeutic agent, as well as its ability to modulate the activity of various enzymes.
Scientific Research Applications
Anti-tumor Metastasis
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea derivatives have shown significant potential in anti-tumor metastasis applications. Research on specific derivatives demonstrated a notable reduction in the number of lung metastases in a Lewis-lung-carcinoma model, indicating the compound's potential in inhibiting tumor metastasis (Xia, 2011).
Plant Growth Regulation
Anticancer Properties
Some N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea derivatives have been associated with anticancer properties. Research has highlighted the cytotoxic effects of certain urea and thiourea derivatives against various cancer cell lines, suggesting their potential in cancer treatment (Esteves-Souza et al., 2006), (Mustafa et al., 2014), (Xie et al., 2015).
Antioxidant Activity
Thiazole analogues possessing urea functionality have shown antioxidant activity. These compounds have been synthesized and evaluated for their ability to scavenge different types of radicals, indicating their potential as antioxidant agents (M. V. Bhaskara Reddy et al., 2015).
Antitrypanosomal Activity
Urea derivatives of 2-aryl-benzothiazol-5-amines, related to N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea, have been investigated for their potential in treating human African trypanosomiasis. Some derivatives showed potent in vitro activity against Trypanosoma brucei, the causative agent of the disease, and were able to cure murine models of the disease (Patrick et al., 2017).
properties
IUPAC Name |
1-(1,2,3-benzothiadiazol-5-yl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4OS/c14-8-2-1-3-9(6-8)15-13(19)16-10-4-5-12-11(7-10)17-18-20-12/h1-7H,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRBLUMBMZIXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

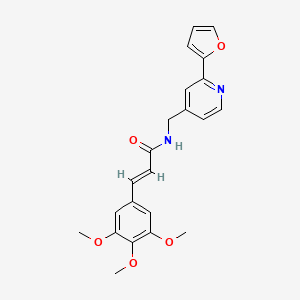
![1-methyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2633814.png)
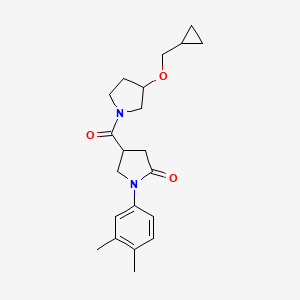
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)
![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)
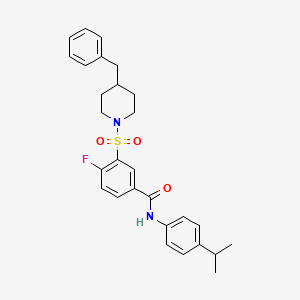
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)
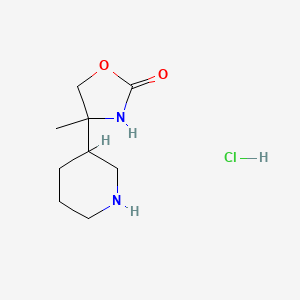
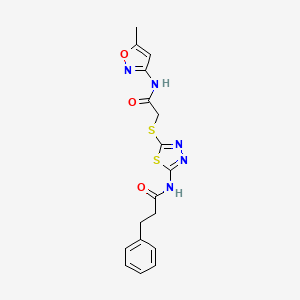
![2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2633827.png)
![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)
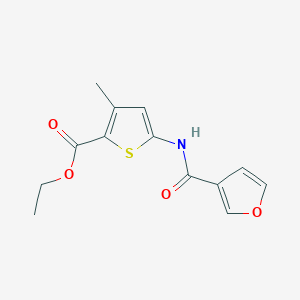
![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-propoxyphenyl)furan-2-carboxamide](/img/structure/B2633832.png)
